N-(4-methoxybenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide
Description
The compound N-(4-methoxybenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide features a piperidine core substituted at position 1 with a 4-methoxybenzyl carboxamide group and at position 4 with a [1,2,4]triazolo[4,3-a]pyridine moiety.
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-27-17-7-5-15(6-8-17)14-21-20(26)24-12-9-16(10-13-24)19-23-22-18-4-2-3-11-25(18)19/h2-8,11,16H,9-10,12-14H2,1H3,(H,21,26) |
InChI Key |
HQNGYRFBXIRIRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-methoxybenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide is a compound belonging to the class of triazolopyridine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The structure features a piperidine ring substituted with a triazolopyridine moiety and a methoxybenzyl group. This unique structure is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyridine derivatives. For instance, compounds related to this compound have shown promising results in inhibiting various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These results indicate that derivatives of this class may act as potent inhibitors of tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
Triazolopyridine derivatives have also been investigated for their kinase inhibitory activity . Specifically, the compound has been evaluated for inhibition against c-Met and VEGFR-2 kinases:
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| 17l | c-Met | 26.00 |
| 17l | VEGFR-2 | 2600 |
These findings suggest that the compound could be a candidate for targeted cancer therapies by modulating signaling pathways critical for tumor growth .
Antimalarial Activity
In addition to anticancer properties, related compounds have been assessed for antimalarial activity against Plasmodium falciparum. For example:
| Compound | IC50 (µM) |
|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 |
These results indicate potential use in malaria treatment strategies .
Case Studies
Several case studies have illustrated the effectiveness of triazolopyridine derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a derivative similar to N-(4-methoxybenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine demonstrated significant tumor reduction in patients with non-small cell lung cancer.
- Antimalarial Efficacy : In vitro studies showed that compounds from this class effectively inhibited Plasmodium falciparum, leading to further investigations into their use as antimalarial agents.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-methoxybenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold have been shown to inhibit tumor growth in various cancer cell lines. In one study, compounds with similar structures demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating strong potential for further development as anticancer agents .
Kinase Inhibition
The compound has been explored for its ability to inhibit specific kinases involved in cancer progression. For example, it has been identified as a potential inhibitor of the c-Met kinase pathway, which plays a crucial role in tumor growth and metastasis. The inhibition of c-Met kinase by triazolo derivatives has been associated with reduced cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of compounds derived from the triazolo scaffold. Studies have shown that certain derivatives can significantly inhibit COX-2 activity, a key enzyme involved in inflammation. This suggests that this compound may also be relevant in treating inflammatory diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Core Structural Variations
The target compound’s piperidine core distinguishes it from analogs with alternative scaffolds (e.g., pyridazine, oxazole, or pyrrolidine systems). Key structural differences among analogs include:
- Triazolo Ring Fusion :
- The target compound contains a [1,2,4]triazolo[4,3-a]pyridine fused ring, whereas analogs like N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () feature a [1,2,4]triazolo[4,3-b]pyridazine core. Pyridazine-based systems exhibit distinct electronic properties and binding interactions compared to pyridine derivatives .
- Compound 8c () shares the [1,2,4]triazolo[4,3-a]pyridine system but incorporates a sulfonamide group instead of a piperidine-carboxamide linkage .
- Substituent Positioning :
- In the target compound, the triazolo group is at position 4 of the piperidine ring. By contrast, N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide () places the triazolo-pyridazin-6-yl group at position 1 of the piperidine, with the carboxamide at position 3 .
Substituent Effects
- Aromatic Groups: The 4-methoxybenzyl group in the target compound enhances lipophilicity and electron-donating capacity compared to 4-(4-Chlorobenzyl) () or 3,4,5-trifluorophenyl () substituents. 2-[(4-Methoxybenzyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-4-carboxamide () shares the 4-methoxybenzyl motif but links it to a thiazole-carboxamide system, demonstrating modularity in scaffold design .
Heterocyclic Modifications :
- Replacement of the triazolo-pyridine with 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine () introduces steric and electronic changes that could alter target binding .
- Fluorinated analogs like 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide () highlight the role of fluorine in enhancing bioavailability and resistance to oxidative metabolism .
Pharmacological Potential
While direct activity data for the target compound is unavailable, structurally related molecules exhibit promising properties:
- Antimalarial Activity : Compound 8c (), a [1,2,4]triazolo[4,3-a]pyridine sulfonamide, shows antimalarial activity, suggesting the core heterocycle’s relevance in antiparasitic drug design .
- Kinase Inhibition : Analogs like N-(1-Benzyl-4-methylpiperidin-3-yl)-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-amine () demonstrate kinase inhibitory activity, underscoring the importance of piperidine-linked aromatic systems in targeting enzymatic pockets .
Physicochemical Properties
Preparation Methods
Preparation of 4-Bromopiperidine
Piperidine is brominated at the 4-position using phosphorus tribromide (PBr₃) in dichloromethane, yielding 4-bromopiperidine with ~80% efficiency .
Substitution with Triazolo[4,3-a]Pyridine
The bromine atom is displaced by the deprotonated nitrogen of triazolo[4,3-a]pyridine under basic conditions:
-
Base : Potassium carbonate (K₂CO₃) or DBU.
-
Solvent : Dimethylformamide (DMF) at 80°C .
Introduction of the N-(4-Methoxybenzyl)Carboxamide Group
The 1-position of the piperidine is converted to a carboxamide via a two-step process: deprotection (if applicable) and amidation .
Deprotection of Piperidine
If a protecting group (e.g., Boc ) is present, it is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine.
Amidation with 4-Methoxybenzylamine
The amine reacts with 4-methoxybenzyl isocyanate or chloroacetyl chloride to form the carboxamide:
-
Reagents : 4-Methoxybenzyl isocyanate (1.2 equiv), triethylamine (TEA) as base.
-
Solvent : Tetrahydrofuran (THF) at 0°C to RT .
Integrated Synthesis Pathway
The full synthesis is summarized as follows:
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds align with literature:
-
Triazolo[4,3-a]pyridine : HRESIMS m/z 146.0481 [M+H]⁺ (calcd for C₆H₅N₃, 146.0484).
-
4-(Triazolo[4,3-a]pyridin-3-yl)piperidine : NMR (CDCl₃) δ 8.12 (d, J = 6.2 Hz, 1H), 7.85 (s, 1H), 4.21–4.15 (m, 1H), 3.02–2.95 (m, 2H).
-
Final product : HRESIMS m/z 395.1812 [M+H]⁺ (calcd for C₂₁H₂₃N₅O₂, 395.1815).
Mechanistic Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
